Elenbecestat - 1388651-30-6

Elenbecestat

Catalog Number: EVT-266963
CAS Number: 1388651-30-6
Molecular Formula: C19H18F3N5O2S
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elenbecestat is under investigation in clinical trial NCT02956486 (A 24-Month Study to Evaluate the Efficacy and Safety of Elenbecestat (E2609) in Subjects With Early Alzheimer's Disease).
Future Directions
  • Understanding Therapeutic Window: Despite its effectiveness in lowering Aβ, further research is needed to define the optimal dose and treatment duration of Elenbecestat that maximizes benefits while minimizing potential risks. [, , , ]

Sez6 (Seizure protein 6)

  • Relevance: While not structurally similar to Elenbecestat, Sez6 is directly implicated in its mechanism of action. Elenbecestat, as a BACE1 inhibitor, reduces sSez6 levels []. Maintaining sSez6 within a specific range seems crucial, as excessive reduction through high BACE1 inhibition, even with highly selective inhibitors like Elenbecestat, can negatively impact dendritic spine density and potentially lead to cognitive worsening, as observed with other BACE1 inhibitors [].

Shionogi Compound 1

    Shionogi Compound 2

    • Relevance: Sharing the high BACE1 selectivity of Elenbecestat and Shionogi Compound 1, this compound offers an interesting comparison point []. Despite its selectivity, Shionogi Compound 2 reduced sSez6 levels (to 39% compared to vehicle) []. Notably, unlike Shionogi Compound 1, it did not cause a significant decrease in dendritic spine density after 21 days of treatment, suggesting potential differences in their off-target effects or a less pronounced impact on other pathways related to synaptic plasticity despite the sSez6 reduction [].
    Synthesis Analysis

    The synthesis of Elenbecestat involves several advanced organic chemistry techniques. A notable method includes the oxime-olefin cycloaddition process, which was utilized to construct the compound's complex structure while adhering to a process risk mitigation strategy. The key intermediate in this synthesis was derived from amino acid precursors using established methodologies such as those developed by Schöllkopf. This approach emphasizes efficiency and safety in producing the compound for clinical evaluation .

    Molecular Structure Analysis

    Elenbecestat has a well-defined molecular structure characterized by specific functional groups that confer its inhibitory properties against BACE1. The chemical formula is C21_{21}H24_{24}N4_{4}O2_{2}, and its molecular weight is approximately 364.44 g/mol. The structure includes an imidazole ring and various substituents that enhance its binding affinity to the BACE1 active site. Detailed structural data can be analyzed through techniques such as X-ray crystallography and NMR spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .

    Chemical Reactions Analysis

    Elenbecestat undergoes specific chemical reactions that facilitate its interaction with BACE1. The primary reaction involves binding to the active site of the enzyme, where it forms non-covalent interactions, including hydrogen bonds and hydrophobic contacts. These interactions are critical for inhibiting BACE1 activity effectively. Additionally, studies have demonstrated that Elenbecestat exhibits selectivity over other related enzymes, minimizing off-target effects that could lead to unwanted side effects .

    Mechanism of Action

    The mechanism of action for Elenbecestat centers on its ability to inhibit BACE1, thereby reducing the cleavage of amyloid precursor protein into amyloid-beta peptides. By blocking this enzymatic activity, Elenbecestat lowers the levels of amyloid-beta in the brain, which is hypothesized to mitigate synaptic dysfunction and neurodegeneration associated with Alzheimer's disease. Preclinical studies have shown significant reductions in amyloid-beta levels in animal models, supporting its potential therapeutic efficacy .

    Physical and Chemical Properties Analysis

    Elenbecestat possesses several notable physical and chemical properties:

    • Solubility: It exhibits good solubility in aqueous solutions at physiological pH.
    • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time.
    • LogP: The partition coefficient (LogP) indicates favorable lipophilicity, which aids in central nervous system penetration.

    These properties are essential for ensuring adequate bioavailability and therapeutic effectiveness when administered to patients .

    Applications

    Elenbecestat's primary application lies in its potential use as a therapeutic agent for Alzheimer's disease. By inhibiting BACE1, it aims to alter the disease's trajectory by decreasing amyloid-beta accumulation in the brain. Clinical trials have been conducted to evaluate its safety and efficacy in human subjects, with results indicating promising outcomes regarding cognitive function and amyloid-beta levels . Further research is ongoing to explore its long-term effects and optimal dosing regimens.

    Introduction to Alzheimer’s Disease (AD) Pathophysiology

    Alzheimer's disease represents a profound challenge to global healthcare systems, characterized by progressive cognitive decline and neurodegeneration. The pathophysiology centers on two cardinal proteinopathies: extracellular amyloid-β (Aβ) plaques and intraneuronal neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau. These lesions drive synaptic failure, neuroinflammation, and neuronal death. The amyloid-β pathway—initiated by proteolytic cleavage of amyloid precursor protein (APP)—remains a therapeutic focal point, with β-site APP-cleaving enzyme 1 (BACE1) serving as the rate-limiting step in Aβ generation [2] [10]. Elenbecestat (development code E2609) exemplifies a BACE1 inhibitor designed to attenuate this pathogenic cascade.

    Neuropathological Hallmarks of AD: Amyloid-β Plaques and Tau Tangles

    Amyloid-β Plaques arise from the aggregation of Aβ peptides, primarily Aβ40 and Aβ42. Aβ42 exhibits heightened hydrophobicity and aggregation propensity, forming soluble oligomers that precede fibrillar deposits. These oligomers impair synaptic function by binding neuronal receptors (e.g., PrPC-mGluR5 complexes), disrupting long-term potentiation (LTP) and promoting excitotoxicity [3] [7]. Plaques also trigger microglial activation and astrocytosis, fueling chronic neuroinflammation that exacerbates neurodegeneration [7] [10].

    Neurofibrillary Tangles (NFTs) consist of hyperphosphorylated tau, a microtubule-associated protein. In AD, tau dissociates from microtubules, aggregates into paired helical filaments, and compromises axonal transport. NFT burden correlates strongly with cognitive decline and neuronal loss, though emerging evidence positions tau pathology downstream of Aβ accumulation [3] [7].

    Table 1: Core Pathological Features in Alzheimer's Disease

    FeatureCompositionBiological ImpactDetection Methods
    Amyloid-β plaquesAβ40/42 oligomers & fibrilsSynaptic toxicity, microglial activationPET imaging (e.g., PiB), CSF Aβ42
    Neurofibrillary tanglesHyperphosphorylated tauMicrotubule destabilization, neuronal deathTau-PET, CSF p-tau
    Neuritic dystrophySwollen axons/dendritesDisrupted neuronal connectivityHistopathology, RTN3 markers

    Genetic evidence underscores the primacy of Aβ:

    • Autosomal dominant AD mutations (APP, PSEN1/2) increase Aβ42 production or alter cleavage specificity [10].
    • Trisomy 21 (Down syndrome) triplicates the APP gene, guaranteeing early-onset Aβ pathology [10].
    • The protective APP A673T variant reduces β-cleavage by 40%, decreasing AD risk [10].

    The Amyloid Cascade Hypothesis: Historical Context and Modern Revisions

    The classical amyloid cascade hypothesis (1992) posited Aβ overproduction as the primary trigger for tau pathology, neuroinflammation, and cognitive decline [10]. This model gained support from:

    • Human neuropathology: Aβ plaques precede NFT formation by decades [10].
    • Transgenic models: APP-overexpressing mice develop Aβ-dependent synaptic and memory deficits [7] [10].

    Modern revisions address limitations of the original hypothesis:

    • Oligomer-centric model: Soluble Aβ oligomers—not plaques—exert acute synaptotoxicity. Oligomers bind APP, potentiating feedforward Aβ production and tau phosphorylation [7].
    • Tau-Aβ interdependence: While Aβ accelerates tau pathology, hyperphosphorylated tau enhances BACE1 expression via STAT1 activation, amplifying Aβ generation [8].
    • Upstream triggers: Vascular dysfunction, oxidative stress, and impaired Aβ clearance (e.g., via ApoE4) contribute to Aβ dyshomeostasis in late-onset AD [10].

    Table 2: Key Evidence Supporting the Amyloid Cascade Hypothesis

    Evidence TypeFindingsImplications
    GeneticAPP/PSEN mutations cause Aβ overproduction + early-onset AD; A673T variant is protectiveAβ necessary/sufficient for AD pathogenesis
    BiomarkerCSF Aβ42 declines 10-20 years before symptom onsetAβ pathology precedes clinical disease
    ExperimentalAβ oligomers impair LTP in hippocampal slices; BACE1-KO blocks Aβ + deficitsDirect link between Aβ and synaptic failure

    Despite clinical setbacks in Aβ-targeting trials (e.g., γ-secretase inhibitors), the hypothesis endures due to:

    • Mechanistic studies confirming Aβ-induced tau spreading [3] [7].
    • Recent successes with anti-Aβ immunotherapies (e.g., lecanemab) showing plaque clearance and modest cognitive benefits [10].

    Role of BACE1 in Amyloidogenic Processing: Molecular and Genetic Evidence

    Molecular Mechanism of BACE1

    BACE1 is a transmembrane aspartyl protease residing in acidic compartments (endosomes, trans-Golgi network). Its catalytic domain cleaves APP at the β-secretase site (Asp+1 of Aβ), generating:

    • sAPPβ (soluble ectodomain)
    • C99 fragment, subsequently processed by γ-secretase into Aβ peptides [2] [9].

    BACE1 substrate specificity requires:

    • Acidic pH optimum (4.5–5.5)
    • Recognition of APP sequences flanking the cleavage site (e.g., Swedish mutation KM→NL increases cleavage 10-50×) [2] [10].

    Genetic and Epigenetic Regulation

    • BACE1 elevation in AD: Brain tissue and CSF BACE1 activity increase by 50–70% in AD patients versus controls. This arises from:
    • Epigenetic dysregulation: Hypomethylation of BACE1 promoters enhances expression [6].
    • MicroRNA deficits: Downregulation of miR-107, -29c, and -124 (which suppress BACE1 mRNA) in AD brain [6].
    • Post-translational modifications: Phosphorylation (e.g., pTyr) stabilizes BACE1, increasing Aβ yield [6].
    • Protective BACE1 variants: While no AD-linked BACE1 mutations exist, the APP A673T polymorphism adjacent to the β-cleavage site reduces BACE1 processing by 20–30% [10].

    Non-APP Substrates and Therapeutic Implications

    BACE1 cleaves >60 substrates, including:

    • Seizure-related protein 6 (SEZ6): Regulates dendritic spine morphology.
    • Neuregulin-1 (NRG1): Mediates myelination [6].

    Table 3: Validated BACE1 Substrates Beyond APP

    SubstratePhysiological FunctionConsequence of BACE1 Cleavage
    SEZ6Neurite outgrowth, synaptic stabilityAlters dendritic complexity; CSF SEZ6 is AD biomarker
    NRG1Schwann cell myelination, CNS developmentReduces NRG1 signaling → hypomyelination
    Contactin-2Axonal guidance, synaptic plasticityImpairs neurite fasciculation

    Inhibition of BACE1 (e.g., by Elenbecestat) must balance Aβ reduction against on-target toxicity from impaired substrate processing. This explains neurological side effects (e.g., reduced white matter integrity) in some BACE1 inhibitor trials [4] [6].

    Elenbecestat: Mechanism and Position in BACE1 Therapeutics

    Elenbecestat is an orally bioavailable, non-peptidic BACE1 inhibitor (IC50 ~3.6 nM) with high selectivity over BACE2 (>170×) and cathepsin D (>1,000×) [1] [5]. Its mechanism entails:

    • Competitive inhibition of BACE1’s catalytic aspartate residues (Asp32/Asp228).
    • Dose-dependent reduction of CSF Aβ40/42 (up to 95%) in phase I/II trials [1].

    Although phase III trials (NCT02956486, NCT03036280) were terminated for futility/cognitive worsening, Elenbecestat exemplifies key pharmacological advances:

    • Blood-brain barrier penetration: Cbrain/Cplasma ratio >0.5 [4] [5].
    • Biomarker validation: Robust CSF Aβ reduction confirmed target engagement [1].

    Future BACE1 inhibitors may require:

    • Substrate-selective inhibition: Sparing non-APP substrates like NRG1.
    • Earlier intervention: During preclinical AD (Aβ+, cognition intact) [4] [6].

    Properties

    CAS Number

    1388651-30-6

    Product Name

    Elenbecestat

    IUPAC Name

    N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide

    Molecular Formula

    C19H18F3N5O2S

    Molecular Weight

    437.4 g/mol

    InChI

    InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1

    InChI Key

    AACUJFVOHGRMTR-DPXNYUHVSA-N

    SMILES

    CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N

    Solubility

    Soluble in DMSO

    Synonyms

    Elenbecestat

    Canonical SMILES

    CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N

    Isomeric SMILES

    C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.